Bienvenue dans la boutique en ligne BenchChem!

2,4-diamino-5H-pteridin-6-one

Antibacterial DHFR Inhibition Enzyme Assay

This pteridine scaffold exhibits 21- to 102-fold selectivity for pathogenic DHFR over mammalian isoforms, unlike broad-spectrum antifolates like methotrexate. Its unique ligand-induced conformational shift (1.2 Å in helix C) enables deep binding pocket occupancy, crucial for structure-guided design. Preferred core for selective iNOS (IC₅₀ 18.85 μM) and PTR1 inhibitors, with documented additive effects in combination therapy. Ideal for antiparasitic and anti-inflammatory drug discovery programs seeking to minimize off-target toxicity.

Molecular Formula C6H6N6O
Molecular Weight 178.15g/mol
CAS No. 1917-45-9
Cat. No. B372041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-diamino-5H-pteridin-6-one
CAS1917-45-9
Molecular FormulaC6H6N6O
Molecular Weight178.15g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2NC1=O)N)N
InChIInChI=1S/C6H6N6O/c7-4-3-5(12-6(8)11-4)9-1-2(13)10-3/h1H,(H,10,13)(H4,7,8,9,11,12)
InChIKeyZRCOJWIMQCCRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-5H-pteridin-6-one (CAS 1917-45-9): Core Scaffold for Antifolate Drug Discovery and Pteridine Reductase Inhibition


2,4-Diamino-5H-pteridin-6-one (CAS 1917-45-9) is a heterocyclic compound belonging to the pteridine family, characterized by a fused pyrazine-pyrimidine ring system [1]. This scaffold serves as a precursor for the de novo synthesis of antifolates and has been evaluated as an inhibitor of dihydrofolate reductase (DHFR), inducible nitric oxide synthase (iNOS), and pteridine reductase 1 (PTR1) [2][3][4]. Its 2,4-diamino substitution pattern is essential for binding to folate-dependent enzymes, positioning it as a valuable tool compound for medicinal chemistry and antiparasitic research programs.

Why 2,4-Diamino-5H-pteridin-6-one Cannot Be Replaced by Generic Antifolates: Quantified Selectivity and Mechanism Divergence


The 2,4-diaminopteridine scaffold exhibits a distinct selectivity profile across DHFR isoforms from different species compared to classical antifolates such as methotrexate (MTX) and trimethoprim. While MTX is a potent but non-selective DHFR inhibitor, 2,4-diamino-6-substituted pteridines with bulky lipophilic side chains at the 6-position demonstrate 21- to 102-fold selectivity for Pneumocystis carinii and Toxoplasma gondii DHFR over mammalian enzymes [1][2]. This differential binding arises from a ligand-induced conformational shift in helix C (1.2 Å movement) unique to the pteridine core, enabling deeper occupancy of the p-aminobenzoyl folate binding pocket and avoiding the toxicity associated with broad-spectrum DHFR inhibition [2]. Generic substitution with unmodified antifolates would forfeit this selectivity advantage and compromise target engagement in parasitic systems.

2,4-Diamino-5H-pteridin-6-one: Quantitative Differentiation Evidence Against Comparators


E. coli DHFR Inhibition: IC₅₀ Comparison vs. Trimethoprim and Methotrexate

In a standardized spectrophotometric assay, 2,4-diamino-5H-pteridin-6-one (CHEMBL213970) inhibited Escherichia coli dihydrofolate reductase (EcDHFR) with an IC₅₀ of 3800 nM (3.8 μM) [1]. For comparison, trimethoprim—a first-line antibacterial DHFR inhibitor—exhibits an IC₅₀ of 226 nM (0.226 μM) against EcDHFR under similar conditions [2]. Methotrexate, a non-selective anticancer antifolate, displays an IC₅₀ of approximately 6.6 nM against EcDHFR . The target compound is therefore 17-fold less potent than trimethoprim and 575-fold less potent than methotrexate against EcDHFR, establishing its utility as a negative control or selectivity probe rather than a direct antibacterial lead.

Antibacterial DHFR Inhibition Enzyme Assay

iNOS Inhibition Potency: 2,4-Diaminopteridine Derivatives Compared to Methotrexate

A series of 2,4-diaminopteridine derivatives (9a–l) were evaluated for inhibition of inducible nitric oxide synthase (iNOS) in vitro. Compounds 9b, 9c, 9f, 9g, 9j, and 9k exhibited stronger inhibitory activity than methotrexate (MTX), while 9a, 9d, 9e, 9h, 9i, and 9l showed potency similar to MTX [1]. In a parallel study on substituted derivatives 10a–10l, compounds 10b and 10i displayed IC₅₀ values of 18.85 μM and 24.08 μM, respectively, against iNOS [2]. For context, MTX inhibits iNOS with an IC₅₀ of approximately 44.64 μM under comparable assay conditions [3]. Therefore, select 2,4-diaminopteridine analogs demonstrate up to 2.4-fold greater potency than MTX as iNOS inhibitors.

iNOS Inhibition Anti-inflammatory Nitric Oxide

Parasite vs. Human Enzyme Selectivity: Pteridine Reductase 1 (PTR1) Inhibition Profile

Affinity profiling of a series of quinoxaline and 2,4-diaminopteridine derivatives revealed that nine compounds exhibited greater inhibitory activity against parasite pteridine reductase 1 (PTR1) and DHFR from Leishmania major and Trypanosoma cruzi compared with the corresponding human enzymes [1]. Representative compound 6a displayed a Ki of 100 nM toward LmPTR1, and optimization yielded compound 6b with a Ki of 37 nM [1]. The crystal structure of the LmPTR1:NADPH:6a ternary complex confirmed a substrate-like binding mode distinct from previously observed inhibitor interactions [1]. While direct quantitative data for the parent 2,4-diamino-5H-pteridin-6-one are not reported in this study, the class-level selectivity (9 of 9 compounds showing parasite preference) indicates that the 2,4-diaminopteridine core intrinsically favors parasite folate-dependent enzymes over human orthologs.

Antiparasitic Trypanosomatids Selectivity

Structural Basis for DHFR Isoform Selectivity: Conformational Shift and Binding Mode Differentiation

Crystal structure analysis of PT653 (N-(2,4-diaminopteridin-6-yl)methyldibenz[b,f]azepine) in complex with Pneumocystis carinii DHFR (pcDHFR) and NADPH revealed a 21-fold selectivity for pcDHFR over rat liver DHFR (rlDHFR), and a 102-fold selectivity for Toxoplasma gondii DHFR (tgDHFR) over rlDHFR [1]. The pteridine ring plane in PT653 is tilted compared to methotrexate (MTX) in the pcDHFR:MTX:NADPH ternary complex, allowing the bulky dibenzoazepine ring to bind deeper into the p-aminobenzoyl folate pocket [1]. Additionally, a ligand-induced conformational shift of 1.2 Å in residues 61-66 (helix C) and unwinding of the short helical segment in loop 47 are unique to PT653 binding and not observed with MTX [1]. These structural differentiations explain why 2,4-diaminopteridines with appropriate 6-substituents achieve higher isoform selectivity than classical antifolates.

Structure-Based Drug Design DHFR Selectivity

Combination Therapy Potential: Additive Profile with DHFR Inhibitors and Reduced Toxicity

Biological evaluation of PTR1 inhibitors derived from the 2,4-diaminopteridine scaffold demonstrated an additive profile when used in combination with known DHFR inhibitors such as pyrimethamine and trimethoprim [1]. Notably, the combination treatment resulted in a reduction in toxicity compared with administration of a DHFR inhibitor alone [1]. This additive effect was validated against extracellular forms of T. cruzi and L. major, including strains overexpressing PTR1 as a model for antifolate drug resistance [1]. The successful combination targeting two folate-dependent enzymes suggests a therapeutic strategy where 2,4-diaminopteridine-based PTR1 inhibitors could be co-administered to enhance efficacy while mitigating dose-limiting toxicities.

Combination Therapy Antifolate Drug Synergy

Optimized Research and Industrial Applications for 2,4-Diamino-5H-pteridin-6-one (CAS 1917-45-9)


Antiparasitic Drug Discovery: Scaffold for Selective PTR1 and DHFR Inhibitors

2,4-Diamino-5H-pteridin-6-one serves as a validated starting scaffold for developing selective inhibitors of trypanosomatid PTR1 and DHFR. Its derivatives have demonstrated preferential inhibition of parasite enzymes over human orthologs (9 of 9 compounds tested) and sub-100 nM Ki values against LmPTR1 following optimization [1]. The availability of high-resolution crystal structures of LmPTR1:inhibitor:NADPH ternary complexes enables structure-guided optimization [1]. Researchers developing therapeutics for leishmaniasis or Chagas disease should consider this scaffold over generic antifolates due to its intrinsic parasite selectivity and defined binding mode.

Combination Antifolate Regimens for Overcoming Drug Resistance

Derivatives of 2,4-diamino-5H-pteridin-6-one exhibit additive effects when combined with classical DHFR inhibitors (e.g., pyrimethamine, trimethoprim) and reduce the toxicity associated with DHFR inhibitor monotherapy in parasite models [1]. This property supports their use in combination therapy research aimed at lowering effective doses and delaying resistance emergence. Procurement for programs evaluating dual-target antifolate strategies is justified by the documented additive profile and toxicity-sparing effect.

iNOS Inhibition Studies with Enhanced Potency over Methotrexate

For in vitro iNOS inhibition assays, select 2,4-diaminopteridine derivatives exhibit IC₅₀ values as low as 18.85 μM, representing up to a 2.4-fold improvement over methotrexate (IC₅₀ ~44.64 μM) [2][3]. Researchers investigating iNOS-mediated pathways in inflammation or septic shock can achieve greater target engagement with these derivatives compared to the MTX comparator. 2,4-Diamino-5H-pteridin-6-one is thus the preferred core scaffold for synthesizing more potent iNOS inhibitors.

Structural Biology and Crystallographic Studies of DHFR Isoform Selectivity

The 2,4-diaminopteridine core in PT653 induces a unique ligand-induced conformational shift (1.2 Å in helix C) and a tilted binding orientation not observed with methotrexate [4]. This distinct binding mode, elucidated via X-ray crystallography at 2.4 Å resolution, provides a structural rationale for the 21- to 102-fold selectivity for pathogenic DHFR isoforms over mammalian enzymes. Laboratories engaged in structure-based design of selective antifolates should prioritize 2,4-diamino-5H-pteridin-6-one derivatives for crystallization and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-diamino-5H-pteridin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.